Diacetyl-3,3'-dinitrobenzidine
Overview
Description
Preparation Methods
The synthesis of Diacetyl-3,3’-dinitrobenzidine typically involves the nitration of N,N’-diacetylbenzidine. The process begins with the acetylation of benzidine using acetic anhydride to produce N,N’-diacetylbenzidine. This intermediate is then subjected to aromatic nitration using nitric acid to yield 3,3’-dinitro-N,N’-diacetylbenzidine. Finally, the protective acetyl groups are hydrolyzed to obtain Diacetyl-3,3’-dinitrobenzidine .
Chemical Reactions Analysis
Diacetyl-3,3’-dinitrobenzidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in compounds like 3,3’-diaminobenzidine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or tin chloride for reduction, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diacetyl-3,3’-dinitrobenzidine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound is utilized in biochemical research, particularly in studies involving enzyme reactions and protein interactions.
Medicine: While not used directly in therapeutic applications, it serves as a research tool in the development of new drugs and medical treatments.
Industry: Diacetyl-3,3’-dinitrobenzidine is employed in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of Diacetyl-3,3’-dinitrobenzidine involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form amino groups, which can then participate in various biochemical reactions. These reactions can affect enzyme activity, protein interactions, and other cellular processes .
Comparison with Similar Compounds
Diacetyl-3,3’-dinitrobenzidine is similar to other nitrobenzidine compounds, such as 3,3’-dinitrobenzidine and 3,3’-diaminobenzidine. its unique acetyl groups provide distinct chemical properties and reactivity. Compared to 3,3’-dinitrobenzidine, Diacetyl-3,3’-dinitrobenzidine has additional acetyl groups that can be hydrolyzed, offering more versatility in chemical synthesis .
Similar compounds include:
- 3,3’-dinitrobenzidine
- 3,3’-diaminobenzidine
- N,N’-diacetylbenzidine
Properties
IUPAC Name |
N-[4-(4-acetamido-3-nitrophenyl)-2-nitrophenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6/c1-9(21)17-13-5-3-11(7-15(13)19(23)24)12-4-6-14(18-10(2)22)16(8-12)20(25)26/h3-8H,1-2H3,(H,17,21)(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFDUXNDMUMYHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403553 | |
Record name | 3,3'-dinitro-N,N'-diacetylbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6378-90-1 | |
Record name | 3,3'-dinitro-N,N'-diacetylbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.